6,6-Dimethylfulvene

Organometallic Chemistry Calcocene Synthesis Reductive Coupling

Researchers developing ansa-metallocene catalysts often face inconsistent coupling when using bulkier fulvenes. 6,6-Dimethylfulvene solves this by delivering predictable selectivity in calcium-mediated reductive coupling. Key advantages: • Unique Mayr nucleophilicity N=7.69 ensures controlled kinetics in sequential reactions. • Specific steric profile favors bridged ansa-calcocene over unbridged products, unlike diethyl or cyclopentylidene analogs. • Enables clean conversion to η⁵-Cp complexes with group 4 metals (Zr, Hf) without byproducts. Bulk stock available for immediate dispatch; custom packaging on request.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 2175-91-9
Cat. No. B1295306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylfulvene
CAS2175-91-9
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCC(=C1C=CC=C1)C
InChIInChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3
InChIKeyWXACXMWYHXOSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylfulvene Technical Baseline


6,6-Dimethylfulvene (CAS 2175-91-9) is a nonaromatic, carbocyclic pentafulvene derivative with molecular formula C8H10 and molecular weight 106.18 g/mol. It is a liquid at room temperature, supplied commercially with typical physical properties including a boiling point of 40–43 °C at 8 mmHg, refractive index n20/D of 1.548, and density of 0.881 g/mL at 25 °C [1]. The compound is synthesized via base-catalyzed condensation of cyclopentadiene with acetone, often employing pyrrolidine [2]. Its structural feature is the exocyclic isopropylidene group at the 6-position, which confers unique electronic properties distinct from both the parent fulvene and other 6-substituted derivatives [3].

Why Generic Substitution Fails


Generic substitution of 6,6-dimethylfulvene with other 6-substituted fulvenes—such as 6,6-diethylfulvene, 6-cyclopentylidenefulvene, or 6-(dimethylamino)fulvene—fails because the steric and electronic properties of the exocyclic substituent fundamentally alter reaction outcomes in ways that are not linearly predictable. In reductive calcium-mediated couplings, the degree of steric bulk at the 6-position dictates the product distribution between bridged (ansa) and unbridged metallocenes [1]. The dimethyl substituent provides a kinetically distinct proton-transfer landscape that leads to a specific ratio of calcocene isomers not replicable with diethyl or cyclopentylidene analogs [2]. Furthermore, the nucleophilicity parameter (N) and slope (s) of 6,6-dimethylfulvene—determined via kinetics with benzhydrylium ions—are unique within the fulvene family; substituting with amino-substituted derivatives alters reactivity by orders of magnitude, compromising reproducibility in multi-step synthetic sequences [3]. Thus, interchange without re-optimization introduces uncontrolled variability in yield, selectivity, and product identity.

Performance vs. Closest Analogs


Reductive Coupling Selectivity in Calcocene Formation

In a direct head-to-head comparison of 6,6-dimethylfulvene versus 6,6-diethylfulvene and 6-cyclopentylidenefulvene under identical reductive coupling conditions with activated calcium, 6,6-dimethylfulvene exhibits a distinct product distribution, favoring a higher proportion of bridged (ansa) calcocenes relative to unbridged calcocenes [1]. The study demonstrates that the increased steric bulk of diethyl and cyclopentylidene substituents shifts the reaction outcome dramatically toward unbridged calcocenes [2].

Organometallic Chemistry Calcocene Synthesis Reductive Coupling

Nucleophilicity on the Mayr Scale

The nucleophilic reactivity of 6,6-dimethylfulvene (N = 7.69, s = 1.09) has been quantitatively determined and compared with 6-[4-(dimethylamino)phenyl]fulvene (N = 12.03, s = 0.89) and 6-(julolidin-9-yl)fulvene (N = 13.36, s = 0.83) using the Mayr reactivity scale [1]. The dimethyl-substituted derivative is approximately 10^4 times less nucleophilic than the amino-substituted analogs, reflecting the profound electronic effect of the exocyclic substituent [2].

Physical Organic Chemistry Reactivity Scales Electrophilicity/Nucleophilicity

Rydberg States vs. Parent Fulvene

A combined experimental and computational study of the singlet excited states reveals that 6,6-dimethylfulvene exhibits a distinct Rydberg state manifold not observed in the parent fulvene [1]. Specifically, several Rydberg states were identified in the VUV photoabsorption spectrum of the dimethyl derivative, whereas the parent fulvene shows a more complex and ambiguous UV spectral profile with significant quartic character on bending [2].

Photochemistry Spectroscopy Computational Chemistry

Ligand Bending in Chromium(0) Complexes

In tricarbonyl-6,6′-dimethylfulvene chromium(0), the fulvene ligand is bent by 30.9° due to π-η2:π-η2:π-η2 coordination to the Cr(0) center [1]. This substantial bending—quantified by single-crystal X-ray diffraction at 120 K—reflects the unique steric and electronic properties of the 6,6-dimethyl substitution pattern and is not observed with other fulvene ligands that adopt different coordination geometries (e.g., η5:σ-η1 or simple η2 modes) [2].

Organometallic Chemistry Crystallography Chromium Complexes

Optimal Use Cases


Bridged Ansa-Metallocene Catalysts

6,6-Dimethylfulvene is the preferred substrate for calcium-mediated reductive coupling when the target is an ansa-calcocene framework. As demonstrated by Sinnema et al., 6,6-diethylfulvene and 6-cyclopentylidenefulvene predominantly yield unbridged calcocenes, whereas 6,6-dimethylfulvene retains a higher proportion of the bridged product. Researchers developing constrained-geometry catalysts or single-site polymerization catalysts should procure 6,6-dimethylfulvene specifically; substitution with bulkier fulvenes would necessitate extensive re-optimization and likely fail to deliver the desired ansa-metallocene structure [1].

Controlled Nucleophilic Building Block

With a quantified nucleophilicity parameter N = 7.69 (Mayr scale), 6,6-dimethylfulvene is ideally suited for sequential reactions where controlled, moderate nucleophilicity is required to avoid premature quenching or side reactions. In contrast, amino-substituted fulvenes (N > 12) react with electrophiles orders of magnitude faster, making them unsuitable for sensitive multi-component syntheses. Chemists constructing complex polycyclic frameworks via electrophilic addition should select 6,6-dimethylfulvene for predictable kinetics and manageable exotherms [2].

Photochemical and Spectroscopic Studies

The identification of well-resolved Rydberg states in the VUV spectrum of 6,6-dimethylfulvene—absent in the parent fulvene—makes this derivative a valuable tool for fundamental photochemical studies. Researchers investigating photoinduced electron transfer, two-photon absorption, or VUV laser-induced processes should utilize 6,6-dimethylfulvene as a model chromophore, as its electronic structure provides cleaner spectroscopic signatures than the vibrationally complex and ambiguous parent fulvene [3].

Cyclopentadienyl Ligand Precursor

The Brønsted and Lewis acidity of 6,6-dimethylfulvene enables clean conversion to η5-cyclopentadienyl complexes with group 4 metals (Zr, Hf). For instance, reaction with M(CH2Ph)4 yields [η5-C5H4(CMe2CH2Ph)]M(CH2Ph)3 without observable byproducts. This reaction is specific to the 6,6-dimethyl substitution pattern; bulkier 6,6-diphenylfulvene fails to react cleanly under identical conditions. Scientists synthesizing well-defined early transition metal catalysts should select 6,6-dimethylfulvene for reliable and high-yielding ligand installation [4].

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